molecular formula C10H18N2O B1487965 1-(Azetidine-3-carbonyl)-2-methylpiperidine CAS No. 1479650-47-9

1-(Azetidine-3-carbonyl)-2-methylpiperidine

Cat. No. B1487965
M. Wt: 182.26 g/mol
InChI Key: SZYANYYRHLPTBH-UHFFFAOYSA-N
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Description

Azetidines are four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, making them more stable than related aziridines . This stability translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .


Molecular Structure Analysis

The molecular structure of azetidines is characterized by a four-membered ring, which contributes to their reactivity . This ring strain drives the reactivity of azetidines, making them useful in organic synthesis and medicinal chemistry .


Chemical Reactions Analysis

The reactivity of azetidines is driven by a considerable ring strain . This allows for unique reactivity that can be triggered under appropriate reaction conditions . Azetidines can undergo various chemical reactions, including functionalization .


Physical And Chemical Properties Analysis

The physical and chemical properties of azetidines are influenced by their four-membered ring structure . This structure imparts considerable ring strain, which drives their reactivity and contributes to their stability .

Scientific Research Applications

Antibacterial Agents Synthesis

A significant application of azetidine-containing compounds is in the development of antibacterial agents. Studies by Frigola et al. (1995) have shown that the stereochemistry of azetidine moieties plays a crucial role in enhancing the antibacterial activity of quinolone and naphthyridine derivatives. Their research on chiral azetidinylquinolones demonstrated the importance of absolute stereochemistry at the azetidine and oxazine rings in increasing in vitro activity and oral efficacy against bacterial infections. This research indicates a targeted approach in antibiotic development utilizing the structural specificity of azetidine derivatives for improved therapeutic outcomes (Frigola et al., 1995).

Enzyme Inhibitors

Another application is the synthesis of enzyme inhibitors, as exemplified by the work of Cvetovich et al. (1996), who developed a potent inhibitor for human leukocyte elastase, L-694,458, through chiral synthesis involving azetidine intermediates. This research highlights the potential of azetidine-containing compounds in designing inhibitors that could modulate enzyme activity, a crucial aspect in treating various diseases where enzyme regulation plays a significant role (Cvetovich et al., 1996).

Synthesis of Functionalized Azetidines

Further, research into the synthesis of functionalized azetidines and their applications in creating spirocycles, as investigated by Jones et al. (2016), showcases the versatility of azetidine derivatives in organic synthesis. Their work on silver-catalyzed 1,3-dipolar cycloaddition reactions opened pathways for the construction of complex molecular architectures, demonstrating the utility of azetidine derivatives in advanced synthetic strategies (Jones et al., 2016).

Azetidine in Material Science

Additionally, Wang et al. (2006) explored the application of azetidine-containing compounds in material science, particularly in the development of self-curable aqueous-based polyurethane dispersions. By incorporating azetidine end groups, they achieved a self-curing mechanism that enhances the cross-linking and performance properties of polyurethane coatings. This application demonstrates the potential of azetidine derivatives in creating innovative materials with improved properties (Wang et al., 2006).

Future Directions

Recent advances in the chemistry and reactivity of azetidines have been reported, with a focus on the most recent advances, trends, and future directions . Azetidines are being increasingly used as motifs in drug discovery, polymerization, and chiral templates .

properties

IUPAC Name

azetidin-3-yl-(2-methylpiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O/c1-8-4-2-3-5-12(8)10(13)9-6-11-7-9/h8-9,11H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZYANYYRHLPTBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)C2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Azetidine-3-carbonyl)-2-methylpiperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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